![molecular formula C10H9F3O3 B2708679 Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate CAS No. 1821808-84-7](/img/structure/B2708679.png)

Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

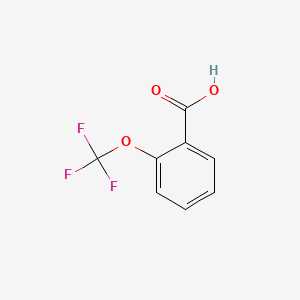

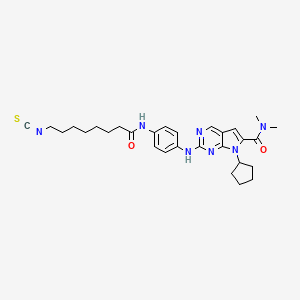

“Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate” is a chemical compound with the empirical formula C10H9F3O2 . It has a molecular weight of 218.17 . This compound is part of a larger group of compounds that contain a trifluoromethyl group .

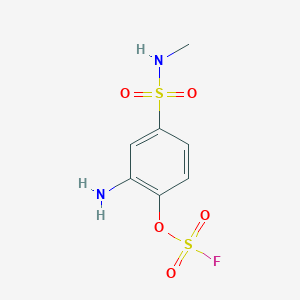

Molecular Structure Analysis

The molecular structure of “Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate” is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetate group . The exact 3D structure is not provided in the search results.

Physical And Chemical Properties Analysis

“Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate” has a molecular weight of 218.17 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

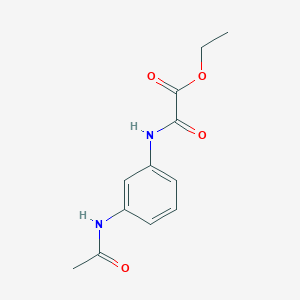

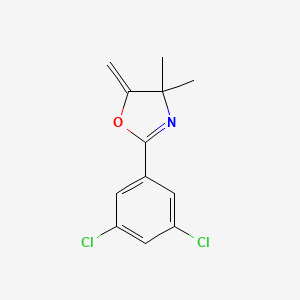

Synthesis and Structural Characterization

One study focused on the synthesis and crystal structure characterization of a related compound, showcasing its potential in crystallography and molecular structure analysis. This compound was synthesized and characterized through spectroscopic methods, with its molecular structure investigated by X-ray crystallography, revealing interactions that form a dimer, further connected by weak interactions to constitute a four molecular crystal packing (Mao et al., 2015).

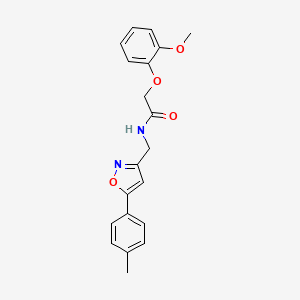

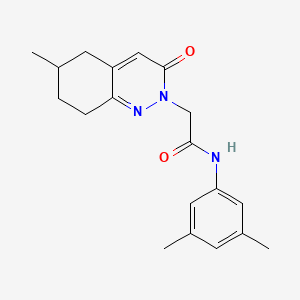

Organic Synthesis

Research on substituted 2-hydroxy-3-acetylfurans, synthesized via alkylation and treatment with trifluoroacetic acid, demonstrates the compound's utility in creating disubstituted 2-methylfurans. This process is a testament to its relevance in organic synthesis and chemical transformations (Stauffer & Neier, 2000).

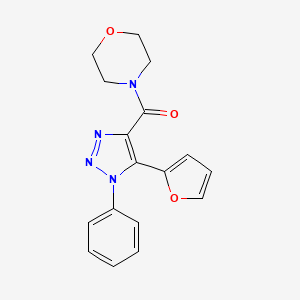

Anticancer Drug Synthesis

Amino acetate functionalized Schiff base organotin(IV) complexes were synthesized and characterized for their potential as anticancer drugs. This research highlights the compound's application in drug development, specifically in creating organotin(IV) complexes with significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Electrochemical Fluorination

The electrochemical fluorination of methyl(phenylthio)acetate, using tetrabutylammonium fluoride (TBAF), illustrates the compound's role in fluorination reactions, a crucial aspect of pharmaceutical and agrochemical synthesis. This study highlights the parameters influencing fluorination efficiency, including oxidation potential, time, and temperature (Balandeh et al., 2017).

Fungal Metabolite Production

Phenylacetic acid derivatives and 4-epiradicinol produced by Curvularia lunata in culture underscore the compound's relevance in biosynthesis and natural product chemistry. This research not only expands the understanding of fungal metabolites but also explores their potential applications in antimicrobial and antioxidant activities (Varma et al., 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The trifluoromethyl group, which is a part of the compound, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The trifluoromethyl group is known to interact with carbon-centered radical intermediates .

Biochemical Pathways

The trifluoromethyl group is known to be involved in the trifluoromethylation of carbon-centered radical intermediates .

Eigenschaften

IUPAC Name |

methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8,14H,1H3/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJIVXDTWHRCAF-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=CC=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC(=CC=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxynaphthalen-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2708598.png)

![(E)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2708605.png)

![N-methyl-N-(3-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2708607.png)

![N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708608.png)

![3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine](/img/structure/B2708614.png)